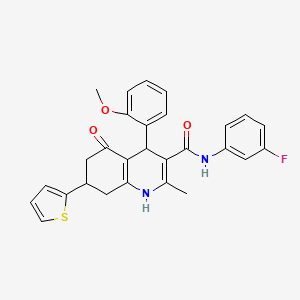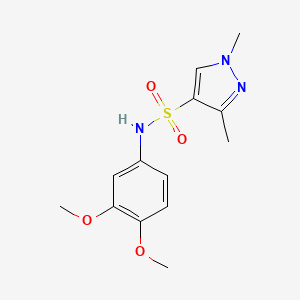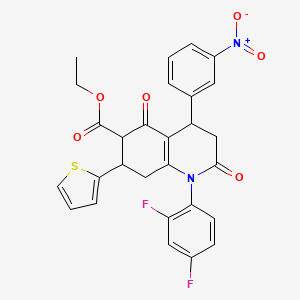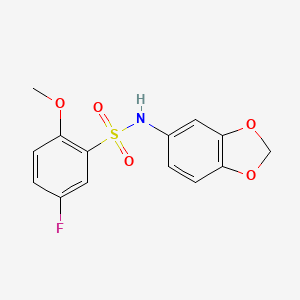
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorine atom, and a methoxybenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring system. This is followed by the introduction of the fluorine atom and the methoxybenzene sulfonamide group. Common reagents used in these reactions include fluorinating agents, sulfonamide precursors, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonamide group or other parts of the molecule.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzodioxole compounds.
Scientific Research Applications
N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)METHYL-3-(2-METHYLPROPANAMIDO)BENZAMIDE: This compound shares the benzodioxole ring system but has different substituents, leading to distinct chemical properties and applications.
N-(2H-1,3-BENZODIOXOL-5-YL)METHYL-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE: Another similar compound with a quinoline ring system, which may have different biological activities.
Uniqueness
N-(2H-13-BENZODIOXOL-5-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine atom and the methoxybenzene sulfonamide group, which confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H12FNO5S |
|---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H12FNO5S/c1-19-12-4-2-9(15)6-14(12)22(17,18)16-10-3-5-11-13(7-10)21-8-20-11/h2-7,16H,8H2,1H3 |
InChI Key |
ORLSJVLHPUTTQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11069799.png)
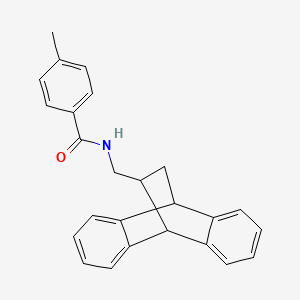
![N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11069815.png)
![2-Methoxy-6-(3-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11069821.png)
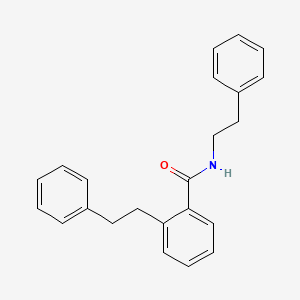
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]furan-3-carboxamide](/img/structure/B11069832.png)

![2-{[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11069842.png)
![methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate](/img/structure/B11069848.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-sulfamoylphenyl)benzenesulfonamide](/img/structure/B11069854.png)
